

An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-5-fluoronicotinamide

Cat. No.: B046746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to **2,6-Dichloro-5-fluoronicotinamide**. This compound is a key intermediate in the synthesis of Sotorasib (AMG 510), a targeted therapy for cancers with the KRAS G12C mutation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and cancer research by consolidating essential data and procedural information.

Physicochemical Properties

2,6-Dichloro-5-fluoronicotinamide is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and reaction chemistry.

Property	Value	Source
CAS Number	113237-20-0	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ FN ₂ O	[2]
Molecular Weight	209.01 g/mol	[2]
Melting Point	160-162 °C	[1]
Boiling Point (Predicted)	259.0 ± 40.0 °C	[1]
Density (Predicted)	1.614 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.36 ± 0.50	[1]
XLogP3-AA (Predicted)	1.8	[2]

Note: Predicted values are computationally derived and should be confirmed by experimental data for critical applications.

Synthesis Protocol

The synthesis of **2,6-Dichloro-5-fluoronicotinamide** is a multi-step process that begins with the chlorination of a pyridine precursor followed by the hydrolysis of a nitrile intermediate.[\[1\]](#)

Step 1: Synthesis of 2,6-dichloro-5-fluoro-3-cyanopyridine

- Reaction Setup: A reaction vessel is charged with 2000 mL of phosphorus oxychloride (POCl₃) and cooled to a temperature of 5-10 °C.[\[1\]](#)
- Addition of Starting Material: 500 g of dry 2,6-Dihydroxy-5-fluoro-3-cyanopyridine is added in portions, ensuring the temperature does not exceed 30 °C.[\[1\]](#)
- First Heating Step: The mixture is then heated to 80-85 °C for 60 minutes, after which it is cooled back to room temperature.[\[1\]](#)
- Second Chlorination: 2200 g of phosphorus pentachloride (PCl₅) is added to the mixture in portions.[\[1\]](#)

- Second Heating Step: The reaction mixture is heated to 100-104 °C for approximately 30 hours.[1]
- Work-up:
 - The mixture is cooled to room temperature, and the excess POCl_3 is removed under reduced pressure.[1]
 - 2.0 L of 1,2-dichloroethane (DCE) is added to the residue, and the mixture is cooled to 5-10 °C in an ice bath.[1]
 - 5000 mL of distilled water is slowly added, maintaining the temperature below 40 °C.[1]
 - The mixture is stirred at room temperature for one hour.[1]
 - The DCE layer is separated, and the aqueous layer is extracted with DCE.[1]
 - The combined DCE extracts are subjected to vacuum distillation to remove the solvent, yielding the crude 2,6-dichloro-5-fluoro-3-cyanopyridine intermediate.[1]

Step 2: Hydrolysis to 2,6-Dichloro-5-fluoronicotinamide

- Reaction Setup: The crude 2,6-dichloro-5-fluoro-3-cyanopyridine is placed in a 12 L flask and cooled to 5-10 °C in an ice bath.[1]
- Acid Hydrolysis: 2300 mL of concentrated sulfuric acid is added.[1]
- Removal of Residual Solvent: Any remaining DCE is removed under vacuum at room temperature.[1]
- Heating: The mixture is heated at 65-70 °C for 1-2 hours. The progress of the reaction is monitored by HPLC.[1]
- Isolation: After completion, the mixture is cooled to approximately 10 °C in an ice bath to precipitate the **2,6-Dichloro-5-fluoronicotinamide** product, which can then be collected.[1]

Analytical Methodologies

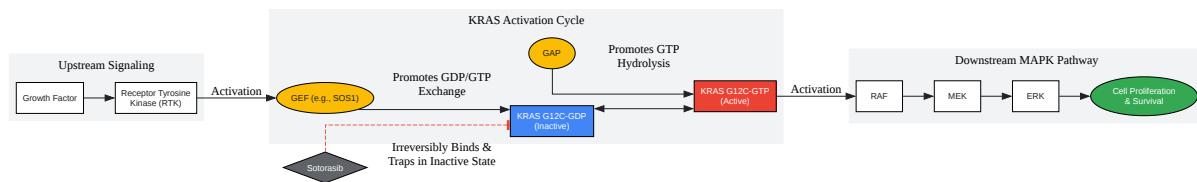
The purity and identity of **2,6-Dichloro-5-fluoronicotinamide** are critical for its use as a pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for **2,6-Dichloro-5-fluoronicotinamide** is not publicly available, a general method suitable for the analysis of small aromatic amides can be employed and optimized.

- Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m particle size) is recommended.
- Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.
 - Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm or 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.

This method should be validated for linearity, accuracy, precision, and specificity according to standard pharmaceutical guidelines.


Role in Sotorasib and the KRAS G12C Signaling Pathway

2,6-Dichloro-5-fluoronicotinamide is a crucial building block in the synthesis of Sotorasib, a first-in-class covalent inhibitor of the KRAS G12C mutant protein.^[1] The KRAS protein is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway, which regulates

cell growth, proliferation, and survival.[3][4] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth in various cancers.[3]

Sotorasib works by irreversibly binding to the mutant cysteine-12 residue of KRAS G12C, locking the protein in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through the MAPK pathway, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4]

Diagram: Sotorasib Inhibition of the KRAS G12C Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]

- 3. Nicotinamide | 98-92-0 [chemicalbook.com]
- 4. Nicotinamide [drugfuture.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dichloro-5-fluoronicotinamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046746#physicochemical-properties-of-2-6-dichloro-5-fluoronicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com